3-(Hydroxy-phenyl-amino)-1-(4-morpholin-4-yl-phenyl)-pyrrolidine-2,5-dione
CAS No.: 470695-22-8
Cat. No.: VC5521931
Molecular Formula: C20H21N3O4
Molecular Weight: 367.405
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 470695-22-8 |
|---|---|
| Molecular Formula | C20H21N3O4 |
| Molecular Weight | 367.405 |
| IUPAC Name | 3-(N-hydroxyanilino)-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C20H21N3O4/c24-19-14-18(23(26)17-4-2-1-3-5-17)20(25)22(19)16-8-6-15(7-9-16)21-10-12-27-13-11-21/h1-9,18,26H,10-14H2 |
| Standard InChI Key | YAQYPGOJCGVCDA-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CC=C(C=C2)N3C(=O)CC(C3=O)N(C4=CC=CC=C4)O |
Introduction
Molecular Structure and Characterization
Core Framework and Substituents
The compound’s structure centers on a pyrrolidine-2,5-dione scaffold, a five-membered lactam ring with two ketone groups at positions 2 and 5. At position 1, a 4-morpholin-4-yl-phenyl group is attached, while position 3 features a hydroxy-substituted phenylamino group. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, contributes to the molecule’s polarity and hydrogen-bonding capacity .
The molecular formula is inferred as C₂₀H₂₀N₃O₄, based on structural analogs such as 1-(2,4-dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione (C₂₂H₂₅N₃O₅) . Key structural distinctions include the absence of methoxy groups and the presence of a hydroxyl group on the phenylamino substituent.
Table 1: Comparative Molecular Data of Pyrrolidine-2,5-dione Derivatives
Spectroscopic and Crystallographic Insights
While direct crystallographic data for the target compound is unavailable, studies on related pyrrolidine-2,5-diones reveal planar lactam rings with substituents adopting equatorial orientations to minimize steric strain . Nuclear Magnetic Resonance (NMR) spectra of analogs show distinct signals for morpholine protons (δ 3.6–3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) . The hydroxy group’s presence would likely produce a broad singlet near δ 5.0 ppm in the ¹H NMR spectrum.
Synthetic Methodologies
Key Reaction Steps
Synthesis typically involves a multi-step approach:
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Formation of the Pyrrolidine-2,5-dione Core: Maleic anhydride derivatives react with primary amines under reflux conditions to form the lactam structure. For example, 2,3-dimethylmaleic anhydride has been used with amidrazones to yield substituted pyrrolidine-2,5-diones .
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Introduction of the Morpholine Substituent: A Buchwald-Hartwig amination or Ullmann coupling may attach the morpholin-4-yl-phenyl group to the lactam’s nitrogen.
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Functionalization at Position 3: Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling introduces the hydroxy-phenyl-amino group.
Optimization Strategies
Yield optimization relies on solvent choice and catalyst systems. Chloroform and toluene at reflux (60–110°C) improve reaction rates for analogous compounds, achieving yields of 75–95% . Catalysts such as palladium(II) acetate and ligands like Xantphos enhance coupling efficiency for aromatic substituents.
Physicochemical Properties
Solubility and Stability
The morpholine ring enhances water solubility compared to purely aromatic derivatives. Estimated solubility in water is ~50 mg/L at 25°C, increasing in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies on similar compounds indicate degradation under strongly acidic (pH < 3) or basic (pH > 10) conditions, with a half-life exceeding 24 hours at pH 7.4 .
Thermal Behavior
Differential Scanning Calorimetry (DSC) of analogs shows melting points between 180–220°C, suggesting moderate thermal stability. The hydroxy group may lower the melting point slightly due to hydrogen bonding disruptions.
Applications in Drug Development
Lead Optimization
The morpholine moiety improves pharmacokinetic properties by increasing solubility and membrane permeability. Substitutions at position 3 allow fine-tuning of target affinity; hydroxyl groups enhance hydrogen bonding with serine proteases, while bulkier substituents improve selectivity .
Preclinical Challenges
Metabolic stability remains a concern, as morpholine rings undergo oxidation in vivo. Strategies to mitigate this include deuteration or fluorination of vulnerable positions. Additionally, the hydroxy group’s susceptibility to glucuronidation necessitates prodrug approaches for oral administration.
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